

Application Note: Regioselective Synthesis of 5-Fluoro-2-methoxy-3-nitroacetophenone

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Compound of Interest

Compound Name: *5-Fluoro-2-methoxy-3-nitroacetophenone*

CAS No.: 685892-18-6

Cat. No.: B1597709

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Executive Summary & Retrosynthetic Logic

The synthesis of **5-Fluoro-2-methoxy-3-nitroacetophenone** presents a classic challenge in electrophilic aromatic substitution (EAS): managing the electronic conflict between activating and deactivating groups to achieve specific regiochemistry.

The "Deactivation Wall"

Direct Friedel-Crafts acylation of 4-fluoro-2-nitroanisole is experimentally impractical. The nitro group (

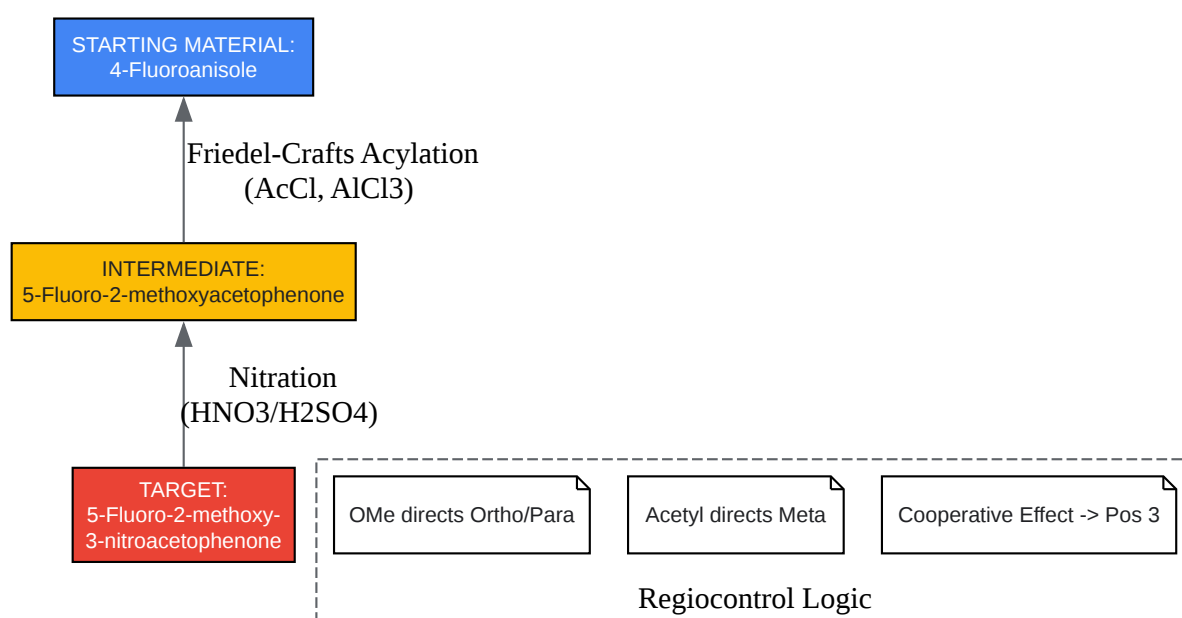
) acts as a powerful electron-withdrawing group (EWG), deactivating the benzene ring to such an extent that the Friedel-Crafts catalyst (Lewis acid) often complexes with the nitro group rather than activating the acyl chloride, leading to stalled reactions or decomposition.

The Solution: Two-Stage Scaffold Construction

The optimized route utilizes a sequential approach:

- Friedel-Crafts Acylation: Installation of the acetyl group on the activated 4-fluoroanisole core.
- Regioselective Nitration: Leveraging the cooperative directing effects of the methoxy and acetyl groups to install the nitro group at the sterically congested 3-position.

Retrosynthetic Pathway (DOT Visualization)



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Caption: Retrosynthetic logic flow demonstrating the necessity of installing the acetyl group prior to nitration to utilize cooperative directing effects.

Stage 1: Friedel-Crafts Acylation of 4-Fluoroanisole

This step constructs the acetophenone backbone. The methoxy group strongly activates the ring, while the fluorine atom exerts a weak deactivating but ortho/para-directing influence.

Mechanism & Regioselectivity

- Substrate: 4-Fluoroanisole.
- Directing Effects:
 - Methoxy (-OMe) at C1: Strong Activator. Directs to C2 (ortho) and C4 (para). Note: C4 is blocked by Fluorine.
 - Fluoro (-F) at C4: Weak Deactivator. Directs to C3 and C5 (ortho to itself).
- Outcome: The activation by the methoxy group dominates. The electrophile (acylium ion) attacks C2, ortho to the methoxy group.
- Product: 2-Acetyl-4-fluoroanisole (systematically named 5-Fluoro-2-methoxyacetophenone).

Experimental Protocol

Parameter	Specification
Reagents	4-Fluoroanisole (1.0 eq), Acetyl Chloride (1.2 eq), AlCl ₃ (1.3 eq)
Solvent	Dichloromethane (DCM) (Anhydrous)
Temperature	0°C (Addition) 25°C (Reaction)
Time	2–4 Hours
Yield Target	85–92%

Step-by-Step Procedure:

- Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
- Catalyst Suspension: Add anhydrous Aluminum Chloride (AlCl₃)

, 1.3 eq) and anhydrous DCM (5-10 volumes) to the flask. Cool to 0°C in an ice bath.

- Electrophile Formation: Add Acetyl Chloride (1.2 eq) dropwise to the AlCl₃ suspension. Stir for 15 minutes to generate the acylium ion complex.
- Substrate Addition: Dissolve 4-Fluoroanisole (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C. Caution: Exothermic.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.
- Quench: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the Aluminum-alkoxide complex).
- Workup: Separate the organic layer.^[1] Extract the aqueous layer with DCM (2x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol or purify via flash column chromatography if necessary.

Critical Troubleshooting (The "Demethylation" Risk):

- Issue: AlCl₃ can cleave the methoxy ether (demethylation) to form the phenol (5-Fluoro-2-hydroxyacetophenone), especially at high temperatures.
- Control: Keep the reaction temperature strictly 25°C. If demethylation is observed (>5%), switch the Lewis acid to SnCl₄ (milder) or perform a methylation step (MeI/K₂CO₃) on the crude product to restore the methoxy group.

Stage 2: Regioselective Nitration

The second step introduces the nitro group.[2] The regiochemistry is defined by the "Cooperative Directing Effect" of the substituents on the intermediate 5-Fluoro-2-methoxyacetophenone.

Mechanistic Rationale for Position 3

- Substrate: 1-Acetyl-2-methoxy-5-fluorobenzene.
- Methoxy (Pos 2): Strong Activator. Directs Ortho/Para.
 - Ortho to OMe
Pos 1 (Blocked by Acetyl) and Pos 3.
 - Para to OMe
Pos 5 (Blocked by Fluoro).
 - Primary Directive: Position 3.
- Acetyl (Pos 1): Strong Deactivator. Directs Meta.
 - Meta to Acetyl
Pos 3 and Pos 5.
 - Primary Directive: Position 3 (Pos 5 is blocked).[3]
- Fluoro (Pos 5): Weak Deactivator. Directs Ortho/Para.
 - Ortho to F
Pos 4 and Pos 6.
- Conclusion: Both the strongest activator (OMe) and the meta-director (Acetyl) cooperatively direct the incoming nitronium ion () to Position 3.[4]

Experimental Protocol

Parameter	Specification
Reagents	5-Fluoro-2-methoxyacetophenone (1.0 eq), Fuming HNO ₃ (1.1 eq), Conc. H ₂ SO ₄ SO ₂
Solvent	Acetic Anhydride (optional moderator) or H ₂ O SO ₂
Temperature	-10°C to 0°C
Time	1 Hour
Yield Target	75–85%

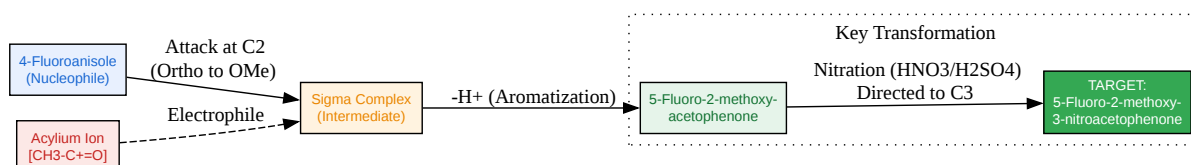
Step-by-Step Procedure:

- **Nitrating Mixture:** In a separate vessel, carefully add Fuming Nitric Acid (1.1 eq) to Concentrated Sulfuric Acid (5 volumes) at 0°C.
- **Substrate Preparation:** Dissolve 5-Fluoro-2-methoxyacetophenone in Concentrated Sulfuric Acid (or Acetic Anhydride for milder conditions) and cool to -10°C using a salt-ice bath.
- **Addition:** Add the nitrating mixture dropwise to the substrate solution, ensuring the temperature does not exceed 0°C. Note: High temperatures promote dinitration or attack at Position 6.
- **Reaction:** Stir at 0°C for 60 minutes. Monitor by HPLC.
- **Quench:** Pour the mixture onto crushed ice. The product typically precipitates as a solid.
- **Isolation:** Filter the solid precipitate. Wash copiously with cold water to remove acid traces.

- Purification: Recrystallize from Ethanol/Water or Methanol to isolate the pure 3-nitro isomer from any minor 6-nitro byproducts.

Process Visualization

Reaction Scheme & Mechanism



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Caption: Reaction pathway showing the sequential assembly of the target molecule. The critical regioselectivity is determined in the transition from Prod1 to Prod2.

References

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